molecular formula C5H7FIN3 B2914020 1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine CAS No. 1443279-57-9

1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B2914020
CAS No.: 1443279-57-9
M. Wt: 255.035
InChI Key: IPNSRZUFGSEKOF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a 2-fluoroethyl group at the N1 position and an iodine atom at the C4 position. Its molecular formula is C₅H₈FIN₃, with a molar mass of 285.04 g/mol (calculated). This compound is primarily utilized as a chemical building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FIN3/c6-1-2-10-3-4(7)5(8)9-10/h3H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNSRZUFGSEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate) with 2-fluoroethylamine.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Bromo-3-methylthiophene-2-sulfonyl chloride

4-Bromo-3-methylthiophene-2-sulfonyl chloride is a versatile compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, characterized by a bromine atom and a sulfonyl chloride functional group attached to a thiophene ring, contributes to its reactivity and interaction with biological targets.

Chemistry

  • Building Block in Synthesis This compound serves as a crucial building block in the synthesis of more complex molecules. It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for carbon-carbon bond formation.
  • Organic Intermediate As an important organic intermediate, it plays a crucial role in various chemical reactions.
  • Antimicrobial Activity Thiophene derivatives can inhibit the growth of various bacterial strains. The sulfonyl chloride group enhances the compound's reactivity, potentially leading to increased antimicrobial efficacy.
  • Anticancer Properties Compounds similar to 4-Bromo-3-methylthiophene-2-sulfonyl chloride may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.

Medicine

  • Drug Development It is investigated for its potential use in drug development and as a pharmacological tool.
  • Enzyme Inhibition The sulfonyl chloride moiety may act as an electrophile, reacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Interference with Cellular Signaling The compound may disrupt signaling pathways involved in cell growth and survival, particularly in cancer cells.

Industry

  • Specialty Chemicals and Materials Utilized in the production of specialty chemicals and materials.

Chemical Reactions

4-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions:

  • Substitution Reactions Commonly reacts with nucleophiles to form substituted thiophene derivatives. Typically involves nucleophiles such as amines or alcohols under mild conditions.
  • Oxidation and Reduction Can be oxidized or reduced under specific conditions to yield different products. Oxidation often requires oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
Control (Penicillin)Staphylococcus aureus16

A study evaluated the antimicrobial properties of various thiophene derivatives, including sulfonyl chlorides. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics.

Anticancer Activity

Cell LineIC50 (µM)
HeLa25
MCF-730

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism and efficacy.

Synthetic Route Example

  • Starting Material : 3-Methylthiophene
  • Reagents : SO₂Cl₂ (sulfonyl chloride), Br₂ (bromine)
  • Conditions : Reaction under controlled temperature to prevent degradation.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance binding affinity and selectivity, while iodine can facilitate interactions with specific amino acid residues in proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-3-amine N1: 2-fluoroethyl; C4: iodine C₅H₈FIN₃ 285.04 Building block; limited availability
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine C4: nitro C₅H₇FN₄O₂ 174.13 Predicted density: 1.65 g/cm³; pKa: -1.03
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine C5: 2-fluorophenyl; C4: iodine C₉H₇FIN₃ 335.07 Enhanced lipophilicity; potential bioactivity
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine C4: chlorine; N1: trifluoromethoxyethyl C₆H₈ClF₃N₃O 254.60 High electronegativity; metabolic stability
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine N1: ethyl; C3: trifluoromethyl C₆H₈F₃N₃ 179.14 Electron-withdrawing effects; research use

Key Observations

Halogen vs. The nitro derivative’s predicted pKa (-1.03) suggests higher acidity compared to the iodo analog, which may influence solubility and binding interactions.

Aromatic vs. Aliphatic Substituents :

  • The 2-fluorophenyl group in C₉H₇FIN₃ increases molecular weight and lipophilicity, which could improve membrane permeability in biological systems .

Electron-Withdrawing Groups: The trifluoromethoxyethyl group in C₆H₈ClF₃N₃O combines steric bulk and electronegativity, likely improving metabolic stability in drug candidates .

Biological Activity

1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features, including a fluoroethyl group and an iodine atom. These modifications can significantly influence the compound's biological activity and pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C5H6FIA, indicating the presence of fluorine and iodine, which are known to enhance lipophilicity and metabolic stability. This compound's structure allows for potential interactions with various biological targets, influencing its therapeutic applications.

Research suggests that this compound may exert its biological effects through interactions with specific enzymes or receptors. The presence of the fluoroethyl group is expected to modulate the compound's binding affinity and selectivity towards these targets, potentially leading to diverse pharmacological effects.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
  • Anticancer Properties : Inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis and inhibits cell proliferation

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were found to exhibit potent CDK2 inhibitory activity, showcasing the relevance of pyrazole compounds in cancer treatment. Among these derivatives, certain compounds demonstrated sub-micromolar antiproliferative activity across various cancer cell lines, indicating their potential as therapeutic agents .

In another study focusing on pyrazole derivatives, compounds were synthesized with modifications that included the introduction of fluorinated groups. These modifications were shown to enhance both lipophilicity and metabolic stability, which are critical factors for drug efficacy.

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